2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride
Description
NMR Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
| Fragment Ion (m/z) | Proposed Structure | Evidence |
|---|---|---|
| 244.74 | Molecular ion [M]⁺ | (exact mass match) |
| 177.07 | [C₆H₇]⁺ (indenyl fragment) | (fragmentation patterns) |
| 99.02 | [SO₂Cl]⁺ | (SO₂Cl⁺ at 99 m/z) |
Comparative Analysis of Isomeric Sulfonyl Chloride Derivatives
The compound’s reactivity and properties contrast with positional isomers of the indenyl group:
| Isomer | Structure Description | Key Differences |
|---|---|---|
| 1-(Inden-1-yl) | Indenyl attached at position 1 | Reduced steric hindrance |
| 5-(Inden-5-yl) | Indenyl attached at position 5 | Altered electronic distribution |
| 2-(Inden-2-yl) | Target compound (position 2) | Optimal balance of stability and reactivity |
Reactivity Trends :
| Property | 2-(Inden-2-yl) Derivative | 1-(Inden-1-yl) Derivative |
|---|---|---|
| Nucleophilic substitution rate | Moderate (steric protection) | Faster (less steric hindrance) |
| Thermal stability | High (rigid bicyclic structure) | Moderate |
Physical Properties :
| Parameter | 2-(Inden-2-yl) | 5-(Inden-5-yl) |
|---|---|---|
| Melting Point | ~70–100°C (estimated) | ~50–80°C (estimated) |
| Solubility | Chlorinated solvents (DCM, CHCl₃) | Polar aprotic solvents (DMF, DMSO) |
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUYZUXKFXWPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-52-8 | |
| Record name | 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Bromide Intermediate and Sulfonylation
One reported method for related sulfonyl chlorides involves the synthesis of a bromoalkyl intermediate followed by sulfonyl chloride formation. For example, a closely related compound, 2-(cyclohex-2-en-1-yl)ethane-1-sulfonyl chloride, was synthesized starting from 3-(2-bromoethyl)cyclohex-1-ene, which was prepared by bromination of the corresponding alcohol using carbon tetrabromide and triphenylphosphine in dichloromethane at 0 °C to room temperature. The bromoalkyl intermediate was then converted to the sulfonyl chloride by reaction with sulfur dioxide and chlorine or other sulfonylation reagents under controlled conditions, followed by purification via flash silica gel chromatography, yielding about 73% of the sulfonyl chloride product as a colorless oil.
This method can be adapted for the indane derivative by:
- Preparing 2-(2,3-dihydro-1H-inden-2-yl)ethanol or a suitable bromoalkyl precursor.
- Converting the alcohol to the corresponding bromoalkyl compound using CBr4/PPh3 or similar brominating agents.
- Reacting the bromoalkyl intermediate with sulfur dioxide and chlorine or a chlorinating agent to form the sulfonyl chloride.
Direct Chlorination of Sulfonic Acid or Sulfinate Precursors
Another approach involves the chlorination of the corresponding sulfonic acid or sodium sulfinate salt. Sodium sulfinates can be synthesized from sulfones or thiols via oxidation and subsequent treatment with sodium salts. The sulfonic acid or sulfinate is then treated with thionyl chloride (SOCl2) to afford the sulfonyl chloride.
For example, the conversion of sulfonic acids to sulfonyl chlorides using SOCl2 is a well-established method, often carried out at 0 °C to room temperature for several hours to ensure completion. The reaction mixture is then purified by recrystallization or chromatography to isolate the sulfonyl chloride in high purity and yield.
Use of Thionyl Chloride (SOCl2) in Chlorination
A common and effective reagent for converting sulfonic acids or related intermediates to sulfonyl chlorides is thionyl chloride. The reaction is typically performed by stirring the sulfonic acid derivative in excess SOCl2 at 0 °C to room temperature for several hours. This method is advantageous due to the mild conditions and relatively high yields.
In the synthesis of heterocyclic sulfonyl chlorides, dissolving the hydrazinecarboxylate intermediate in excess SOCl2 for 8 hours gave high yields (~82%) of the desired sulfonyl chloride derivatives. By analogy, the indane sulfonyl chloride can be prepared by similar chlorination of the corresponding sulfonic acid or hydrazinecarboxylate intermediate.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromide Intermediate Sulfonylation | 2-(2,3-dihydro-1H-inden-2-yl)ethanol (or bromoalkyl derivative) | CBr4/PPh3 bromination; SO2 + Cl2 or chlorinating agent | ~70-75 | Multi-step; requires chromatographic purification |
| Direct Chlorination of Sulfonic Acid | Corresponding sulfonic acid or sodium sulfinate | Thionyl chloride (SOCl2), 0 °C to RT, several hours | 80-85 | Mild conditions; scalable; common industrial method |
| Hydrazinecarboxylate Intermediate Chlorination | Hydrazinecarboxylate derivatives | Excess SOCl2, 8 h, RT | ~82 | Used for heterocyclic sulfonyl chlorides; high purity |
Detailed Research Findings and Notes
The bromide intermediate method is useful when the alcohol precursor is readily available. The bromination step using carbon tetrabromide and triphenylphosphine is efficient and proceeds with good yields and clean conversion. The subsequent sulfonyl chloride formation requires careful control of reaction conditions to avoid side reactions.
Direct chlorination of sulfonic acids or sodium sulfinates using thionyl chloride is widely reported and offers a straightforward route. The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product.
The hydrazinecarboxylate intermediate method, though less common for this exact compound, demonstrates the versatility of SOCl2 in converting related intermediates into sulfonyl chlorides with high yields and purity. This method is often used in heterocyclic sulfonyl chloride synthesis and can be adapted for bicyclic systems like the indane derivative.
Purification is typically achieved by flash silica gel chromatography using hexanes/ethyl acetate mixtures, with TLC monitoring to confirm product formation and purity.
Chemical Reactions Analysis
2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride and related compounds:
Structural and Functional Analysis
Core Substituents :
- The target compound’s ethyl bridge between the indane and sulfonyl chloride reduces steric hindrance compared to bulkier linkages (e.g., cyclopentyl in ). This enhances accessibility in nucleophilic substitution reactions.
- 2,2-Dichloro-1-oxo-indene sulfonyl chloride () has a ketone and two chlorines on the indene ring, increasing electron-withdrawing effects and reactivity toward amines or alcohols.
Electronic Effects :
- Fluorine substituents in 2-(2,2-difluorocyclopentyl)ethane-1-sulfonyl chloride () enhance electrophilicity of the sulfonyl chloride, favoring reactions in polar aprotic solvents.
- The indane system in the target compound provides moderate electron donation via conjugation, balancing reactivity and stability.
Applications :
- The target compound is ideal for synthesizing sulfonamides (e.g., antimicrobial agents) due to its balanced lipophilicity and reactivity.
- Ronacaleret Hydrochloride () exemplifies indane’s utility in drug design, though its complexity limits direct comparison.
- [2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine hydrochloride () highlights indane’s role in bioactive molecules, but its amine group contrasts with sulfonyl chloride reactivity.
Physicochemical Properties
Biological Activity
2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the sulfonyl chloride functional group, allows it to interact with biological macromolecules, primarily proteins and enzymes. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C11H13ClO2S
- Molecular Weight : 244.74 g/mol
- CAS Number : 1803586-52-8
- Structural Formula :
- SMILES:
C1C(CC2=CC=CC=C21)CCS(=O)(=O)Cl - InChI:
InChI=1S/C11H13ClO2S/c12-15(13,14)6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2
- SMILES:
The biological activity of 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl chloride group is highly reactive, allowing it to participate in various biochemical reactions:
- Enzyme Inhibition : The compound can inhibit enzyme activity by modifying active sites through covalent bond formation.
- Protein Modification : It can alter protein function, affecting signaling pathways and cellular processes.
Applications in Biological Research
The compound has several applications in biological research:
1. Enzyme Studies
Research has demonstrated that 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride can serve as an effective tool for studying enzyme kinetics and mechanisms. For example, it has been used to investigate the inhibition of serine proteases, where it modifies the active site and provides insights into substrate specificity and catalytic mechanisms.
2. Drug Development
This compound's reactivity makes it a valuable intermediate in the synthesis of pharmaceutical agents. It has been explored as a building block for developing drug conjugates that target specific cellular pathways.
3. Chemical Biology
In chemical biology, the compound is utilized to probe protein interactions and functions. By selectively modifying proteins, researchers can elucidate their roles in various biological processes.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of sulfonyl chlorides on serine proteases. The results indicated that 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride effectively inhibited enzyme activity at micromolar concentrations, demonstrating its potential as a lead compound for drug development targeting protease-related diseases .
Case Study 2: Synthesis of Drug Conjugates
Research highlighted in Bioorganic & Medicinal Chemistry Letters described the use of this compound as an intermediate in synthesizing antibody-drug conjugates (ADCs). The sulfonyl chloride moiety facilitated the attachment of cytotoxic agents to antibodies, enhancing their therapeutic efficacy against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits serine proteases | |
| Protein Modification | Alters protein function | |
| Drug Development | Intermediate for ADC synthesis |
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClO2S |
| Molecular Weight | 244.74 g/mol |
| CAS Number | 1803586-52-8 |
| SMILES | C1C(CC2=CC=CC=C21)CCS(=O)(=O)Cl |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2,3-dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride, and how can purity be ensured?
The synthesis typically involves sulfonation of a thiol precursor followed by chlorination. For example, 2-(3-nitrophenyl)ethane-1-sulfonyl chloride (CAS: 1253739-20-6) is synthesized via sulfonation of the corresponding thiol using chlorosulfonic acid, followed by purification via recrystallization or column chromatography . Purity is validated using HPLC (≥95%) and spectroscopic methods (¹H/¹³C NMR). Anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to avoid hydrolysis .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm sulfonyl chloride functionality (δ ~3.5 ppm for CH₂-SO₂Cl) and indene ring protons (δ 6.5–7.2 ppm).
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve stereochemistry and confirm the sulfonyl chloride group’s geometry. ORTEP-3 is recommended for visualizing thermal ellipsoids and bond angles .
Q. How should researchers handle and store this compound to ensure stability?
Store under argon at –20°C in airtight, light-resistant containers. Use desiccants (e.g., molecular sieves) to prevent moisture ingress. Decomposition is monitored via TGA/DSC, with degradation onset typically >150°C .
Advanced Research Questions
Q. How does this sulfonyl chloride react with amines, and what analytical strategies detect byproducts?
The compound reacts with primary/secondary amines to form sulfonamides via nucleophilic substitution. For example, coupling with 2-(tert-butoxycarbonylamino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid yields stable intermediates for drug discovery . Byproducts (e.g., unreacted amine or hydrolyzed sulfonic acid) are identified via LC-MS and ¹H NMR integration. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (2–4 hr) in dichloromethane at 0–5°C .
Q. What role does this compound play in enzyme inhibition studies, particularly with carbonic anhydrase isoforms?
Sulfonyl chlorides are precursors to sulfonamide inhibitors. For instance, analogs like 5-[(phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide show nanomolar affinity for CA2. Inhibition assays (e.g., stopped-flow CO₂ hydration) require pre-incubation of the enzyme with the inhibitor, followed by kinetic analysis at varying pH (6–8) .
Q. How can researchers resolve contradictions between computational and experimental data in reactivity studies?
Discrepancies may arise from solvent effects or transition-state approximations. Validate computational (DFT) predictions of reaction pathways (e.g., SN2 vs. radical mechanisms) using isotopic labeling (¹⁸O in sulfonyl chloride) and kinetic isotope effect (KIE) studies. Cross-reference with X-ray structures of intermediates .
Q. What strategies mitigate racemization during chiral derivatization with this compound?
Use low-temperature reactions (–20°C) and sterically hindered bases (e.g., DIPEA) to minimize epimerization. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiopurity, while circular dichroism (CD) confirms retention of configuration in products .
Q. How does steric hindrance from the indene moiety influence sulfonylation efficiency?
The bicyclic indene group reduces reactivity toward bulky nucleophiles. Kinetic studies (e.g., competition experiments between indene-containing and linear analogs) quantify steric effects. Hammett plots (σ values) correlate electronic vs. steric contributions .
Methodological Notes
- Data Analysis : For crystallographic data, refine using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .
- Safety Protocols : Follow GHS guidelines (P201/P210) for handling corrosive sulfonyl chlorides, including fume hood use and emergency neutralization (e.g., NaHCO₃ solution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
